4-Chloro-1,2,5-thiadiazol-3-ol
Overview
Description
4-Chloro-1,2,5-thiadiazol-3-ol is a chemical compound with the molecular formula C2H2ClN3S and a molecular weight of 135.58 g/mol.
Mechanism of Action
Target of Action
4-Chloro-1,2,5-thiadiazol-3-ol, like other thiadiazole derivatives, is known to interact strongly with biological targets due to its mesoionic character . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities . .
Mode of Action
It’s known that thiadiazole derivatives can cross cellular membranes and interact with biological targets . The nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
It’s known that thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Thiadiazole derivatives are known to have a broad spectrum of biological activities, including anticancer activities .
Action Environment
It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Biochemical Analysis
Biochemical Properties
4-Chloro-1,2,5-thiadiazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, this compound can interact with DNA, disrupting processes related to DNA replication and transcription . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis . Moreover, this compound has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of carbonic anhydrase by binding to its active site . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which can influence the compound’s biological activity and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it is subsequently distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and efficacy, as well as its potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and other nuclear proteins. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These subcellular interactions are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with chloroformates or chlorides in the presence of a base . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2,5-thiadiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiadiazole derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiadiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: Thiadiazole derivatives, including 4-Chloro-1,2,5-thiadiazol-3-ol, have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
4-Chloro-1,2,5-thiadiazol-3-ol is unique among thiadiazole derivatives due to its specific chemical structure and properties. Similar compounds include:
1,2,3-Thiadiazole: Another isomer of thiadiazole with different biological activities.
1,2,4-Thiadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole: Exhibits a broad spectrum of pharmacological properties, including antiviral and anticancer activities.
Properties
IUPAC Name |
4-chloro-1,2,5-thiadiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2OS/c3-1-2(6)5-7-4-1/h(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBZGQBBRQJXCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NSN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435926 | |
Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88905-76-4, 5728-15-4 | |
Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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